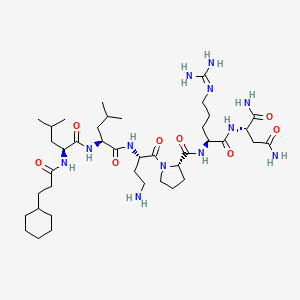
3-Cyclohexylpropionyl-Leu-Leu-Dab-Pro-Arg-Asn-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CPN-219 is a stabilized analogue of the selective neuromedin U receptor type 2 hexapeptide agonist CPN-116 . It is a peptide compound with the molecular formula C40H72N12O8 and a molecular weight of 849.08 . This compound is primarily used in scientific research and has shown significant potential in various fields, including pharmacology and biochemistry .
Méthodes De Préparation
The synthesis of CPN-219 involves the chemical modification of a hexapeptide sequence. The sequence is 3-cyclohexylpropionyl-Leu-Leu-Dab-Pro-Arg-Asn-NH2, where Dab stands for α,γ-diaminobutyric acid . The preparation method for in vivo studies involves dissolving the compound in a mixture of solvents such as dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and distilled water .
Analyse Des Réactions Chimiques
CPN-219 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can modify the peptide bonds and side chains.
Substitution: Substitution reactions involving the amino acid residues in the peptide sequence can lead to the formation of various analogues.
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts for peptide bond formation and cleavage. The major products formed from these reactions are typically modified peptides with altered biological activity .
Applications De Recherche Scientifique
CPN-219 has a wide range of applications in scientific research:
Chemistry: It is used to study peptide synthesis and modification techniques.
Biology: The compound is employed in research on neuromedin U receptor type 2, which is involved in various physiological processes.
Mécanisme D'action
CPN-219 exerts its effects by selectively activating the neuromedin U receptor type 2. This activation is dose-dependent and highly selective, with an effective concentration (EC50) of 2.2 nanomolar . The molecular targets involved include the neuromedin U receptor type 2, which plays a role in regulating body weight and energy homeostasis . The pathways activated by this receptor include various intracellular signaling cascades that influence metabolic processes .
Comparaison Avec Des Composés Similaires
CPN-219 is unique due to its high selectivity and stability as a neuromedin U receptor type 2 agonist. Similar compounds include:
CPN-116: The parent compound from which CPN-219 is derived.
Other NMUR2 agonists: Various other peptides and small molecules that target the neuromedin U receptor type 2.
Compared to these compounds, CPN-219 offers improved stability and selectivity, making it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C40H72N12O8 |
|---|---|
Poids moléculaire |
849.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C40H72N12O8/c1-23(2)20-29(47-33(54)15-14-25-10-6-5-7-11-25)36(57)51-30(21-24(3)4)37(58)49-27(16-17-41)39(60)52-19-9-13-31(52)38(59)48-26(12-8-18-46-40(44)45)35(56)50-28(34(43)55)22-32(42)53/h23-31H,5-22,41H2,1-4H3,(H2,42,53)(H2,43,55)(H,47,54)(H,48,59)(H,49,58)(H,50,56)(H,51,57)(H4,44,45,46)/t26-,27-,28-,29-,30-,31-/m0/s1 |
Clé InChI |
CNNVQJJHHRQWSW-HPMAGDRPSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)CCC2CCCCC2 |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)CCC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















